2-Benzyl-5-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
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Overview
Description
2-Benzyl-5-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that features a unique combination of benzyl, pyridine, and pyrrolo[3,4-c]pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolo[3,4-c]pyrrole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction.
Attachment of the Pyridine Moiety: The pyridine ring is often introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and pyridine moieties.
Reduction: Reduction reactions can be performed on the pyrrolo[3,4-c]pyrrole core to modify its electronic properties.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.
Biology
Biologically, the compound may exhibit interesting interactions with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic effects, particularly in the treatment of diseases where fluorinated pyridine derivatives have shown efficacy.
Industry
Industrially, the compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and unique electronic properties.
Mechanism of Action
The mechanism of action of 2-Benzyl-5-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity through binding interactions. The fluorine atoms in the pyridine ring enhance the compound’s ability to form strong interactions with these targets, potentially leading to significant biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
- 2-Benzyl-5-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
- 2-Benzyl-5-[3-iodo-5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
Uniqueness
The uniqueness of 2-Benzyl-5-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione lies in the presence of the fluorine atoms, which significantly influence its chemical and biological properties. Fluorine atoms enhance the compound’s lipophilicity, metabolic stability, and ability to form strong interactions with biological targets, making it distinct from its halogenated analogs.
Properties
Molecular Formula |
C19H15F4N3O2 |
---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
5-benzyl-2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione |
InChI |
InChI=1S/C19H15F4N3O2/c20-15-6-12(19(21,22)23)7-24-16(15)25-9-13-14(10-25)18(28)26(17(13)27)8-11-4-2-1-3-5-11/h1-7,13-14H,8-10H2 |
InChI Key |
IKZJZJHVUIPZRY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CN1C3=C(C=C(C=N3)C(F)(F)F)F)C(=O)N(C2=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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